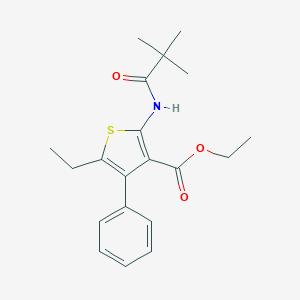
Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, followed by the introduction of the amido and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pivalamide: A simple amide with a tert-butyl group.
N-ethyl-2,2-dimethylpropanamide: Another amide with a similar structure but different substituents.
2,2-dimethyl-N-(pyridin-3-yl)propanamide: A compound with a pyridine ring instead of a thiophene ring.
Uniqueness
Ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate is unique due to its combination of functional groups and the presence of a thiophene ring. This structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
312528-51-1 |
|---|---|
Molekularformel |
C20H25NO3S |
Molekulargewicht |
359.5g/mol |
IUPAC-Name |
ethyl 2-(2,2-dimethylpropanoylamino)-5-ethyl-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H25NO3S/c1-6-14-15(13-11-9-8-10-12-13)16(18(22)24-7-2)17(25-14)21-19(23)20(3,4)5/h8-12H,6-7H2,1-5H3,(H,21,23) |
InChI-Schlüssel |
NDEJTZUEIZGVCU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=C(S1)NC(=O)C(C)(C)C)C(=O)OCC)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=C(C(=C(S1)NC(=O)C(C)(C)C)C(=O)OCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dichloroanilino)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378660.png)
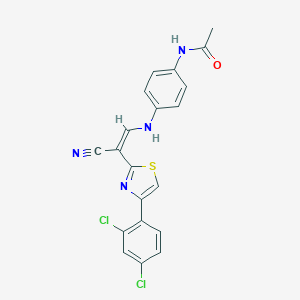
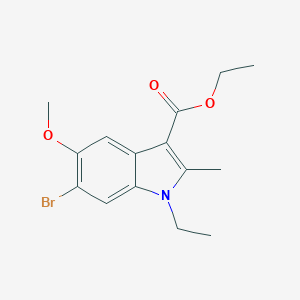
![4-{[2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-2-cyanovinyl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B378665.png)
![2-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B378666.png)
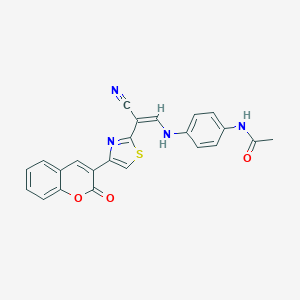
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)acrylonitrile](/img/structure/B378669.png)
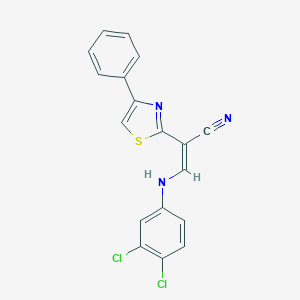
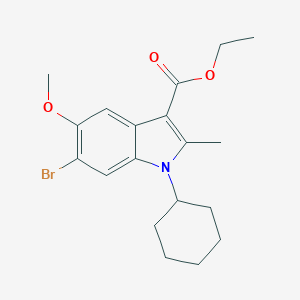
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B378674.png)
![3-(2-Chloro-3-quinolinyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378679.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B378680.png)
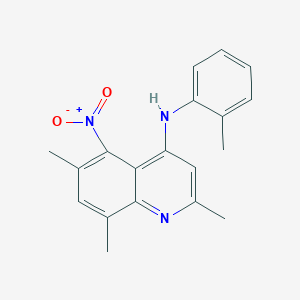
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-nitro-2-methylanilino}acrylonitrile](/img/structure/B378685.png)
